Boc-d-tert-leucine
Overview
Description
Boc-D-tert-leucine is a derivative of leucine . It is an amino acid derivative used for research . It has been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Synthesis Analysis
The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Traditional approaches for N-Boc deprotection rely largely on TFA-induced cleavage . Other strategies reported for the deprotection of N-Boc include the use of metal catalysts, as well as acetylchloride in methanol .Molecular Structure Analysis
The molecular formula of Boc-D-tert-leucine is C11H21NO4 . Its average mass is 231.289 Da and its monoisotopic mass is 231.147064 Da .Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis
Boc-D-tert-leucine has a molar mass of 231.29 g/mol . Its melting point is 121 °C . It appears as a solid and its color ranges from white to off-white .Scientific Research Applications
Biosynthesis of l-tert-leucine
Summary of the Application
Boc-d-tert-leucine is used in the biosynthesis of l-tert-leucine, a significant pharmaceutical intermediate. This is achieved through the construction and characterization of a novel glucose dehydrogenase-leucine dehydrogenase fusion enzyme .
Methods of Application
In this work, a novel fusion enzyme (GDH–R3–LeuDH) for the efficient biosynthesis of l-tert-leucine was constructed by the fusion of LeuDH and GDH mediated with a rigid peptide linker . The fusion structure accelerated the cofactor regeneration rate and maintained the enzyme activity .
Results or Outcomes
The productivity and yield of l-tert-leucine by GDH–R3–LeuDH were enhanced by twofold . The space–time yield of l-tert-leucine catalyzing by GDH–R3–LeuDH whole cells could achieve 2136 g/L/day in a 200 mL scale system under the optimal catalysis conditions (pH 9.0, 30 ° C, 0.4 mM of NAD + and 500 mM of a substrate including trimethylpyruvic acid and glucose) .
Peptide Synthesis
Summary of the Application
Boc-d-tert-leucine is used in peptide synthesis . Peptides are short chains of amino acid monomers linked by peptide bonds, and they play crucial roles in physiological and biochemical functions of life.
Methods of Application
In peptide synthesis, Boc-d-tert-leucine can be used as a building block. The Boc group (tert-butyloxycarbonyl) is a common protecting group used in the synthesis of peptides. It prevents unwanted peptide bonding at the amino group during the synthesis process .
Results or Outcomes
The use of Boc-d-tert-leucine in peptide synthesis allows for the creation of complex peptides with specific sequences. This has wide-ranging applications in biological research and drug development .
Synthesis of Chiral Copper (II) Polymers
Summary of the Application
L-tert-Leucine, which can be synthesized from Boc-d-tert-leucine, is used as a key precursor in the synthesis of a chiral phosphinooxazoline ligand . This ligand is then used in the synthesis of chiral copper (II) polymers .
Methods of Application
The chiral copper (II) polymers are synthesized using the chiral phosphinooxazoline ligand as a catalyst. The ligand is synthesized from L-tert-Leucine, which can be derived from Boc-d-tert-leucine .
Results or Outcomes
The chiral copper (II) polymers synthesized using this method can catalyze the kinetic resolution of secondary alcohols by acylation . This has potential applications in the field of organic synthesis .
Synthesis of Chiral Auxiliaries
Summary of the Application
Boc-d-tert-leucine and its derivatives are extensively used as crucial building blocks for chiral auxiliaries . Chiral auxiliaries are an important tool in asymmetric synthesis. They are small molecules that are temporarily added to molecules to control the creation of stereoisomers in chemical reactions.
Methods of Application
In the synthesis of chiral auxiliaries, Boc-d-tert-leucine can be used as a starting material. The Boc group protects the amino group during the reaction, allowing for the selective formation of the desired stereoisomer .
Results or Outcomes
The use of Boc-d-tert-leucine in the synthesis of chiral auxiliaries allows for the efficient production of enantiomerically pure compounds. This has significant implications in the pharmaceutical industry, where the chirality of a molecule can influence its biological activity .
Synthesis of Anti-Tumor and Anti-Virus Drugs
Summary of the Application
Boc-d-tert-leucine is used in the synthesis of anti-tumor and anti-virus drugs . It is a chiral building block in the synthesis of drugs such as atazanavir, telaprevir, and boceprevir .
Methods of Application
In drug synthesis, Boc-d-tert-leucine can be used as a building block. The Boc group (tert-butyloxycarbonyl) is a common protecting group used in the synthesis of peptides. It prevents unwanted peptide bonding at the amino group during the synthesis process .
Results or Outcomes
The use of Boc-d-tert-leucine in drug synthesis allows for the creation of complex drug molecules with specific sequences. This has wide-ranging applications in biological research and drug development .
Safety And Hazards
Boc-D-tert-leucine should be handled with care. Avoid dust formation, breathing mist, gas or vapours . Avoid contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .
properties
IUPAC Name |
(2R)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)7(8(13)14)12-9(15)16-11(4,5)6/h7H,1-6H3,(H,12,15)(H,13,14)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFZIPCTFBPFLX-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426487 | |
Record name | boc-d-tert-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-d-tert-leucine | |
CAS RN |
124655-17-0 | |
Record name | boc-d-tert-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 124655-17-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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